![molecular formula C37H48N6O8 B570187 (2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B570187.png)
(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide
Übersicht
Beschreibung
- A-54556B wird aus der Fermentationsbrühe von Streptomyces hawaiiensis isoliert.
- Es gehört zur ADEP-Familie von Antibiotika.
- Ähnlich wie sein eng verwandtes Gegenstück, A-54556A, zeigt A-54556B Wirksamkeit gegen grampositive Bakterien, einschließlich penicillinresistentem Staphylococcus aureus (S. aureus).
- Darüber hinaus ist A-54556B wirksam gegen verschiedene Stämme anaerober Bakterien .
Vorbereitungsmethoden
- Die synthetischen Routen und Reaktionsbedingungen für A-54556B sind in der verfügbaren Literatur nicht explizit dokumentiert.
- Industrielle Produktionsverfahren bleiben geheim.
Analyse Chemischer Reaktionen
- A-54556B durchläuft wahrscheinlich verschiedene Reaktionen, darunter Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind nicht spezifiziert.
- Hauptprodukte, die aus diesen Reaktionen gebildet werden, werden nicht explizit berichtet.
Wissenschaftliche Forschungsanwendungen
Structural Overview
The compound features:
- Multiple Functional Groups : Including oxo and phenyl groups that may interact with biological targets.
- Conjugated Double Bonds : Present in the octa-2,4,6-trienamide structure which may influence its reactivity and biological activity.
- Tetrazatricyclo Framework : This unique structural arrangement could enhance its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various pathogens:
- Mechanism of Action : The compound inhibits cell wall synthesis akin to other antibiotics. Additionally, it induces apoptosis in bacterial cells by activating pro-apoptotic pathways.
- Case Study : In vitro tests demonstrated a strong inhibitory effect on Staphylococcus aureus and Streptococcus pneumoniae, with minimal resistance observed.
Anti-Cancer Potential
The compound has been investigated for its anti-cancer properties:
- Mechanism of Action : It induces apoptosis in cancer cell lines through the activation of caspases and inhibition of anti-apoptotic proteins. Furthermore, it modulates cytokine release, reducing inflammation associated with tumor progression.
- Case Study : Studies indicated a significant decrease in cell viability across breast and prostate cancer cell lines after treatment with the compound. This was linked to increased apoptosis markers and decreased levels of anti-apoptotic proteins.
Drug Development
The intricate structure of this compound presents opportunities for drug development:
- Structure-Activity Relationship Studies : The presence of various functional groups allows for modifications that can enhance biological activity or selectivity towards specific targets.
- Synthetic Route Exploration : Advanced synthetic methodologies can be employed to create derivatives that may exhibit improved pharmacological profiles .
Biochemical Research
In biochemical research, this compound can serve as a valuable tool:
- Biomolecular Interaction Studies : Its ability to interact with specific proteins or enzymes can be studied to understand biological mechanisms at a molecular level.
- Target Identification : The compound can be used to identify potential biological targets through affinity labeling techniques.
Data Tables
Wirkmechanismus
- A-54556B exerts its effects through a specific mechanism, although details are not readily available.
- Molecular targets and pathways involved remain to be elucidated.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von A-54556B liegt in seiner ADEP-Struktur.
- Ähnliche Verbindungen sind A-54556A (eng verwandt) und andere ADEPs.
Biologische Aktivität
The compound (2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide , also referred to as A54556A or A54556B in various contexts, is a complex organic molecule with significant potential biological activity. This compound belongs to the class of acyldepsipeptide antibiotics , primarily noted for its efficacy against Gram-positive bacteria and antibiotic-resistant strains.
Structural Characteristics
The compound features a unique structural arrangement characterized by:
- Conjugated double bonds in the octa-2,4,6-trienamide chain.
- A tetrazatricyclo framework which enhances its interaction potential with biological targets.
These structural elements suggest that the compound may exhibit diverse biological activities through various mechanisms of action.
Antibacterial Properties
Research indicates that compounds with similar structures often demonstrate potent antibacterial activity. A54556A has shown effectiveness against:
- Gram-positive bacteria , including resistant strains of Staphylococcus aureus.
This effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and function.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Wall Synthesis : The acyldepsipeptide structure interferes with the assembly and maintenance of bacterial cell walls.
- Activation of Host Immune Responses : Similar compounds have been observed to modulate immune responses by enhancing the activity of immune cells and promoting cytokine production.
In Vitro Studies
A study examining the cytotoxic effects of A54556A on various cancer cell lines revealed:
- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values indicative of its potential as an anticancer agent.
Cell Line | IC50 (µM) |
---|---|
LNCaP | 10.20 |
T47-D | 1.33 |
PC-3 | 3.29 |
These results suggest that A54556A may selectively target cancer cells while sparing normal cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the therapeutic potential of A54556A. Preliminary studies indicate that:
- Modifications to the phenyl and oxo groups can enhance binding affinity to biological targets.
This relationship is essential for guiding future synthetic efforts aimed at developing more potent derivatives.
Eigenschaften
IUPAC Name |
(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O8/c1-5-6-7-8-12-19-31(44)39-27(22-26-15-10-9-11-16-26)33(46)40-28-23-51-37(50)30-18-14-21-43(30)34(47)24(2)38-32(45)25(3)41(4)36(49)29-17-13-20-42(29)35(28)48/h5-12,15-16,19,24-25,27-30H,13-14,17-18,20-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/b6-5+,8-7+,19-12+/t24-,25-,27-,28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDXSUFDIAGURI-YTFXDNJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2COC(=O)C3CCCN3C(=O)C(NC(=O)C(N(C(=O)C4CCCN4C2=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2COC(=O)[C@@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H]4CCCN4C2=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.